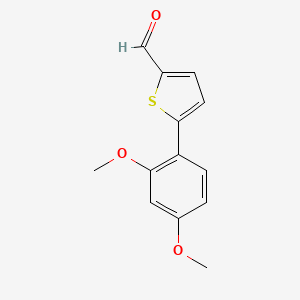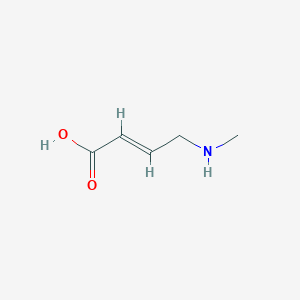
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H12O3S. It consists of a thiophene ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2,4-dimethoxyphenyl group is coupled with a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Paal-Knorr synthesis and Suzuki-Miyaura coupling to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Br2, HNO3, in solvents like acetic acid or sulfuric acid.
Major Products
Oxidation: 5-(2,4-Dimethoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(2,4-Dimethoxyphenyl)thiophene-2-methanol.
Substitution: 5-(2,4-Dimethoxyphenyl)-3-bromothiophene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for developing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde depends on its application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar structure with a diphenylamino group instead of the 2,4-dimethoxyphenyl group.
5-(2,4-Dimethoxyphenyl)thiophene-2-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5-(2,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as in the development of organic electronic materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C13H12O3S |
|---|---|
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
5-(2,4-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-9-3-5-11(12(7-9)16-2)13-6-4-10(8-14)17-13/h3-8H,1-2H3 |
Clave InChI |
HZVZHFJRLGQSDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC=C(S2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)




![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazinetrihydrochloride](/img/structure/B13077111.png)




